Methyl 5-ethynyl-2-methoxybenzoate
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Overview
Description
Methyl 5-ethynyl-2-methoxybenzoate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, featuring an ethynyl group at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-ethynyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs boronic acids or esters as reagents, which react with halogenated benzoic acid derivatives under mild conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH) or amines (RNH) can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 5-ethynyl-2-methoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of Methyl 5-ethynyl-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s solubility and binding affinity to biological targets.
Comparison with Similar Compounds
Methyl 2-methoxybenzoate: Similar structure but lacks the ethynyl group.
Methyl 5-ethynylbenzoate: Similar structure but lacks the methoxy group.
Uniqueness: Methyl 5-ethynyl-2-methoxybenzoate is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 5-ethynyl-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-4-8-5-6-10(13-2)9(7-8)11(12)14-3/h1,5-7H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLYALWNJLDDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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